Indole-3-carboxylic acid Indole-3-carboxylic acid Indole-3-carboxylic acid is an indole-3-carboxylic acid carrying a carboxy group at position 3. It has a role as a human metabolite and a bacterial metabolite. It is a conjugate acid of an indole-3-carboxylate.
Indole-3-carboxylic acid is a natural product found in Paraphaeosphaeria minitans, Diplodia quercivora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 771-50-6
VCID: VC21541375
InChI: InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)
SMILES: C1=CC=C2C(=C1)C(=CN2)C(=O)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

Indole-3-carboxylic acid

CAS No.: 771-50-6

VCID: VC21541375

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Indole-3-carboxylic acid - 771-50-6

Description

Indole-3-carboxylic acid, also known as 3-carboxyindole or 3-indolecarboxylate, is a member of the indolecarboxylic acids and derivatives class. It is characterized by a carboxylic acid group linked to an indole ring, with the chemical formula C9H7NO2 and a molecular weight of approximately 161.16 g/mol . This compound has been detected in various foods, including brassicas, broccoli, pulses, common beets, and barley, suggesting its potential as a biomarker for the consumption of these foods .

Biological and Antimicrobial Activities

Recent studies have explored the antimicrobial properties of indole-3-carboxylic acid derivatives. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates showed promising antibacterial and antifungal activities against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, Staphylococcus aureus, Aspergillus niger, and Candida albicans. These compounds exhibited good binding affinity with DNA gyrase and lanosterol-14-alpha demethylase, enzymes critical for bacterial and fungal growth .

MicroorganismActivity TypeComparison to Standard Drugs
Escherichia coliAntibacterialComparable to ciprofloxacin
Pseudomonas aeruginosaAntibacterialComparable to ciprofloxacin
Streptococcus pyogenesAntibacterialComparable to ciprofloxacin
Staphylococcus aureusAntibacterialComparable to ciprofloxacin
Aspergillus nigerAntifungalComparable to fluconazole
Candida albicansAntifungalComparable to fluconazole

Production and Metabolism

Indole-3-carboxylic acid is produced by certain endophytic fungi, such as Lasiodiplodia sp. ME4-2, which is found in the floral parts of Viscum coloratum . Additionally, this compound can be metabolized by specific enzymes like indole-3-carboxylate decarboxylase, which catalyzes its non-oxidative decarboxylation to indole. This enzyme has been identified in microorganisms such as Arthrobacter nicotianae FI1612 and several molds .

Potential Applications

Given its antimicrobial properties and presence in various foods, indole-3-carboxylic acid may serve as a biomarker for dietary intake and could be explored further for its potential in developing novel antimicrobial agents. Its derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making them candidates for future pharmaceutical applications .

CAS No. 771-50-6
Product Name Indole-3-carboxylic acid
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 1H-indole-3-carboxylic acid
Standard InChI InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)
Standard InChIKey KMAKOBLIOCQGJP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)O
Melting Point 206.5 °C
Physical Description Solid
Synonyms 3-carboxyindole
indole-3-carboxylic acid
Reference Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017
PubChem Compound 69867
Last Modified Aug 15 2023

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